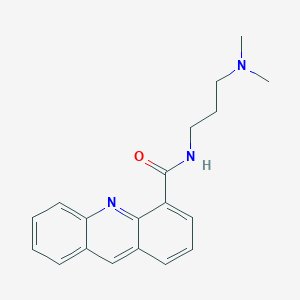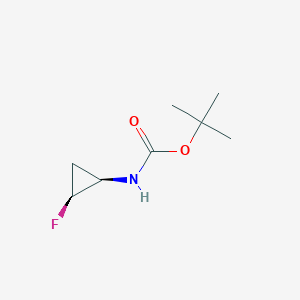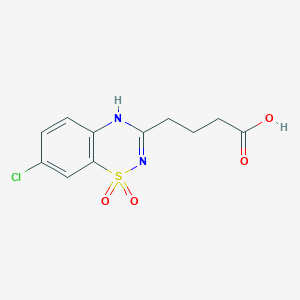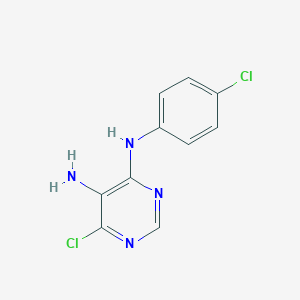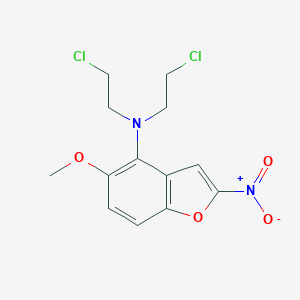
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- is a chemical compound that belongs to the class of nitro compounds. This compound has been studied for its potential use in various scientific research applications, including as an anticancer agent.
Mécanisme D'action
The mechanism of action of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- involves the formation of DNA adducts. The compound reacts with the DNA in cancer cells, leading to DNA damage and inhibition of cell division. This ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- include DNA damage, inhibition of cell division, and cell death. It has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for the study of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-. One direction is to study its potential use in combination with other anticancer agents. Another direction is to study its mechanism of action in more detail, including its interactions with DNA and other cellular components. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Méthodes De Synthèse
The synthesis of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- involves the reaction of 5-methoxy-2-nitroaniline with 2-chloroethylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified using column chromatography.
Applications De Recherche Scientifique
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- has been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing DNA damage and inhibiting cell division.
Propriétés
Numéro CAS |
109143-19-3 |
|---|---|
Nom du produit |
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- |
Formule moléculaire |
C13H14Cl2N2O4 |
Poids moléculaire |
333.16 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-3-2-10-9(8-12(21-10)17(18)19)13(11)16(6-4-14)7-5-15/h2-3,8H,4-7H2,1H3 |
Clé InChI |
MUWGXBTVSPTRNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])N(CCCl)CCCl |
SMILES canonique |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])N(CCCl)CCCl |
Autres numéros CAS |
109143-19-3 |
Synonymes |
4-(BIS(2-CHLOROETHYL)AMINO)-5-METHOXY-2-NITROBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)
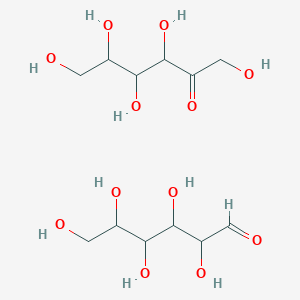
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
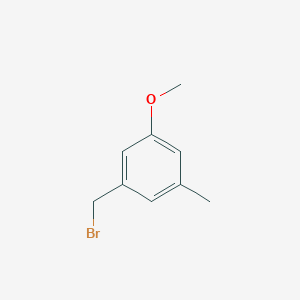
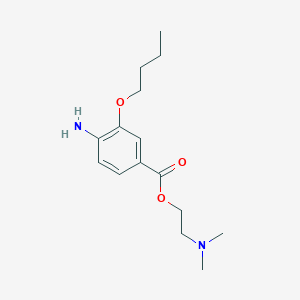
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
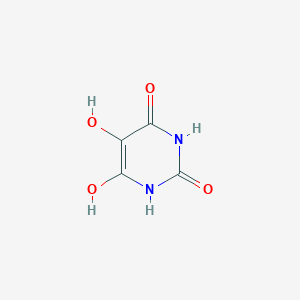
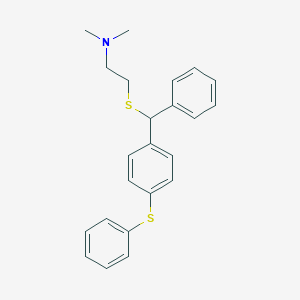
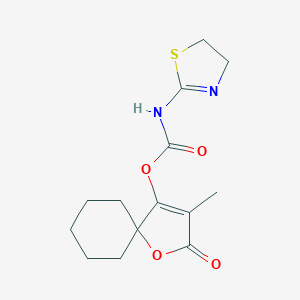
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
